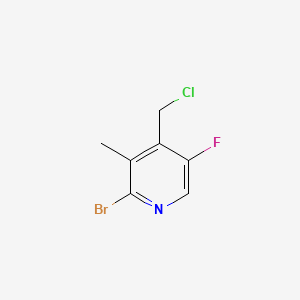
2-Bromo-4-(chloromethyl)-5-fluoro-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(chloromethyl)-5-fluoro-3-methylpyridine is a halogenated pyridine derivative with a molecular formula of C6H4BrClFN. This compound is characterized by the presence of bromine, chlorine, fluorine, and a methyl group attached to the pyridine ring. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: The compound can be synthesized through the halogenation of pyridine derivatives. This involves the substitution of hydrogen atoms on the pyridine ring with halogens (bromine, chlorine, and fluorine) under specific reaction conditions.
Chloromethylation: The chloromethyl group can be introduced using reagents like formaldehyde and hydrochloric acid in the presence of a catalyst.
Methylation: The methyl group can be added using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, chloromethylation, and methylation processes. These reactions are carried out in controlled environments to ensure the purity and yield of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the halogenated pyridine to its corresponding reduced forms.
Substitution Reactions: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles are employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: A wide range of substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(chloromethyl)-5-fluoro-3-methylpyridine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic compounds.
Biology: The compound is used in biological studies to understand the effects of halogenated pyridines on biological systems.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-(chloromethyl)-5-fluoro-3-methylpyridine exerts its effects involves its interaction with molecular targets and pathways. The halogenated pyridine ring can bind to various enzymes and receptors, influencing biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-4-(chloromethyl)pyridine: Similar structure but lacks the fluorine and methyl groups.
4-Bromo-2-(chloromethyl)pyridine: Different arrangement of halogens on the pyridine ring.
5-Fluoro-3-methylpyridine: Contains fluorine and methyl groups but lacks bromine and chlorine.
Uniqueness: 2-Bromo-4-(chloromethyl)-5-fluoro-3-methylpyridine is unique due to its combination of halogens and the methyl group, which provides it with distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C7H6BrClFN |
|---|---|
Molecular Weight |
238.48 g/mol |
IUPAC Name |
2-bromo-4-(chloromethyl)-5-fluoro-3-methylpyridine |
InChI |
InChI=1S/C7H6BrClFN/c1-4-5(2-9)6(10)3-11-7(4)8/h3H,2H2,1H3 |
InChI Key |
IDAARUVYOQSUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1Br)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


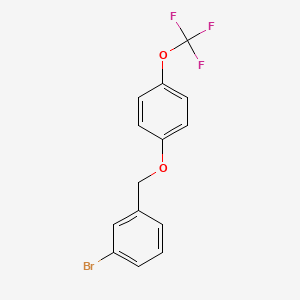
![(5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate](/img/structure/B15360369.png)
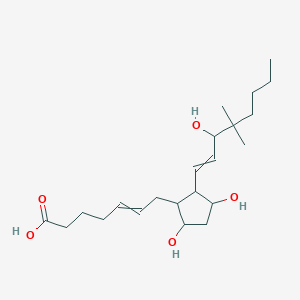
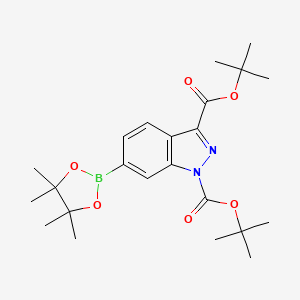
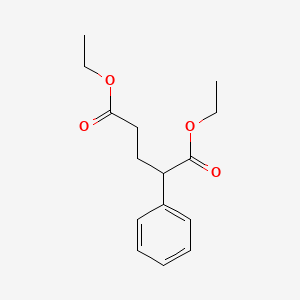
![3-Bromo-7-nitroimidazo[5,1-b]thiazole](/img/structure/B15360402.png)
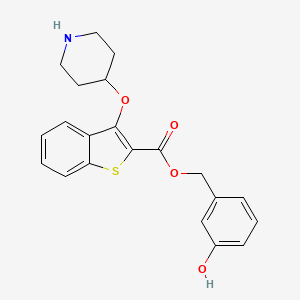
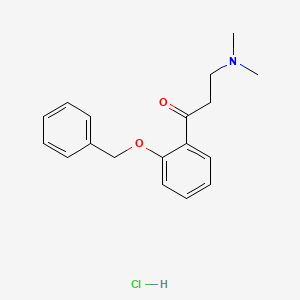

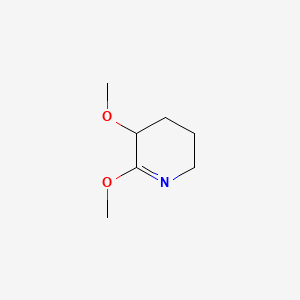
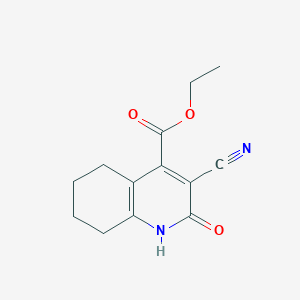
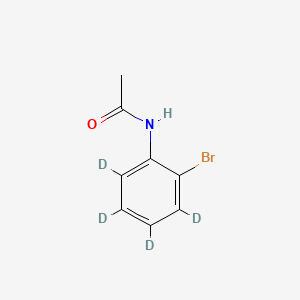
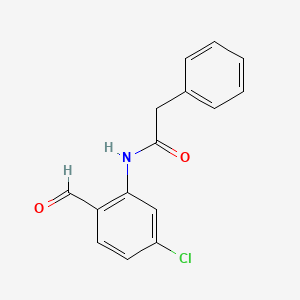
![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)
